molecular formula C25H19NO4S B7734632 N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide

Cat. No.: B7734632
M. Wt: 429.5 g/mol
InChI Key: KNZXEISZRJTYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a naphtho[1,2-b]furan moiety, which is fused with a naphthalene ring system, and a sulfonamide functional group. The compound’s molecular formula is C23H19NO3S, and it has a molecular weight of approximately 389.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate with DNA, disrupting cellular processes and leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl}naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both the naphtho[1,2-b]furan and naphthalene-2-sulfonamide moieties imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO4S/c1-15(27)24-16(2)30-25-21-10-6-5-9-20(21)23(14-22(24)25)26-31(28,29)19-12-11-17-7-3-4-8-18(17)13-19/h3-14,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZXEISZRJTYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.